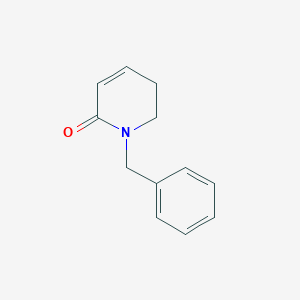

1-Benzyl-5,6-dihydropyridin-2(1H)-one

Vue d'ensemble

Description

1-Benzyl-5,6-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to pyridine derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce tetrahydropyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Benzyl-5,6-dihydropyridin-2(1H)-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its biological activities suggest applications in:

- Antibiotics : Serving as a precursor in the synthesis of antibiotic compounds.

- Antihistamines : Utilized in the production of antihistamine medications.

- Neuroprotective Agents : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of derivatives of this compound. These compounds were tested for their ability to mitigate oxidative stress in neuronal cells, showing promising results that warrant further investigation into their therapeutic potential .

Agrochemical Applications

The compound is also notable for its role in agrochemicals:

- Herbicides and Pesticides : It serves as a precursor in the synthesis of various agrochemicals aimed at enhancing crop protection.

- Dyes and Pigments : Used in the production of dyes, where it undergoes chemical reactions to form colored compounds essential for textile dyeing and printing .

Industrial Applications

This compound is utilized in several industrial applications:

- Photoconductive Materials : Its derivatives are used in the production of materials for solar cells and photodetectors.

- Electronic Materials : The compound finds use in synthesizing semiconductors and electrolytes .

Research Insights and Future Directions

The ongoing research into the applications of this compound emphasizes its versatility and potential across multiple domains. Future studies may focus on:

- Mechanistic Studies : Understanding the binding affinities and mechanisms of action with biological targets to enhance its pharmaceutical efficacy.

- Synthetic Methodologies : Developing more efficient synthetic routes to improve yield and purity for industrial applications .

Comparison Table of Structural Analogues

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one | Amino-substituted | Enhanced solubility due to amino group |

| 1-Benzyl-5-bromopyridin-2(1H)-one | Brominated derivative | Increased reactivity due to bromine |

| (5S)-5α-(Benzyloxymethyl)-1-benzyl-5,6-dihydropyridine-2(1H)-one | Benzyloxymethyl group | Potentially altered pharmacokinetics |

Mécanisme D'action

The mechanism of action of 1-Benzyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine with antihypertensive properties.

Nicardipine: Used for its vasodilatory effects.

Uniqueness

1-Benzyl-5,6-dihydropyridin-2(1H)-one may have unique properties compared to these similar compounds, such as different biological activities or improved pharmacokinetic profiles. Its specific structure can confer distinct advantages in certain applications.

Activité Biologique

1-Benzyl-5,6-dihydropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound known for its unique bicyclic structure, with significant implications in medicinal chemistry. Its molecular formula is C₁₂H₁₃NO, and it has a molecular weight of approximately 187.24 g/mol. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The compound features a dihydropyridine ring fused with a benzyl group, contributing to its diverse chemical behavior. It can undergo several reactions typical of dihydropyridines, which enhance its versatility in synthetic chemistry and potential biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's minimum inhibitory concentration (MIC) values were determined to be as low as 0.22 µg/mm², showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vivo studies demonstrated that it could suppress tumor growth in xenograft models, achieving a tumor growth suppression rate of 100% in specific ovarian cancer models . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of key signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels. This suggests a therapeutic potential for neurodegenerative diseases where oxidative stress plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyl or dihydropyridine moieties can significantly influence its potency and selectivity against different biological targets. For example:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one | Amino-substituted | Enhanced solubility due to amino group |

| 1-Benzyl-5-bromopyridin-2(1H)-one | Brominated derivative | Increased reactivity due to bromine |

| (5S)-5α-(Benzyloxymethyl)-1-benzyl-5,6-dihydropyridine-2(1H)-one | Benzyloxymethyl group | Potentially altered pharmacokinetics |

These variations highlight the importance of functional groups in modulating the biological activity of the compound .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Modulation of Oxidative Stress : By regulating ROS levels, it protects against cellular damage and promotes neuronal survival .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against resistant strains of bacteria, suggesting potential for development into new antibiotics.

- Cancer Treatment : In preclinical trials involving ovarian cancer models, treatment with the compound led to complete tumor regression in some cases, indicating promising results for future clinical applications.

- Neuroprotection : In models of oxidative stress-induced neurodegeneration, the compound reduced neuronal cell death significantly compared to control groups .

Propriétés

IUPAC Name |

1-benzyl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBHVFLPUFDBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455769 | |

| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128773-72-8 | |

| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.